

Unlocking the Energy Potential of the North Sakhalin Basin: A Methodological Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Saxalin*

Cat. No.: *B150552*

[Get Quote](#)

An in-depth overview of the essential methods and protocols for assessing the hydrocarbon potential in the complex geological landscape of the North Sakhalin Basin. This document provides researchers, scientists, and industry professionals with a structured approach to evaluating source rock, reservoir, seal, and migration pathways, culminating in a comprehensive petroleum system analysis.

The North Sakhalin Basin, located on the eastern margin of Russia, is a significant hydrocarbon province characterized by a complex tectonic history and diverse depositional environments.^{[1][2][3]} Effective exploration and production in this region hinge on a thorough and systematic assessment of its petroleum potential. This guide details the critical methodologies and analytical protocols required for this evaluation.

Application Note 1: Source Rock Characterization

Objective: To identify and characterize the quality, quantity, and thermal maturity of potential source rocks within the North Sakhalin Basin.

The primary source rocks in the North Sakhalin Basin are identified as upper Oligocene to lower Miocene deep-marine diatomaceous mudstones, with contributions from lower to middle Miocene continental to pro-deltaic carbonaceous to coaly mudstones.^[1] A key characteristic of the Sakhalin siliceous rocks is the relatively early onset of oil and gas generation.^[4]

Protocol 1.1: Geochemical Screening of Source Rocks

This protocol outlines the standard laboratory procedures for evaluating the hydrocarbon generation potential of rock samples.

Methodology:

- Sample Preparation: Cuttings or core samples are washed, dried, and pulverized to a fine powder.
- Total Organic Carbon (TOC) Analysis:
 - A portion of the powdered sample is treated with acid to remove carbonate minerals.
 - The remaining sample is combusted in an induction furnace.
 - The amount of CO₂ produced is measured by an infrared detector to determine the weight percent of organic carbon.
- Rock-Eval Pyrolysis:
 - A small portion of the whole rock sample is placed in a pyrolysis oven.
 - The sample is progressively heated in an inert atmosphere (helium or nitrogen).
 - S1 Peak: Measures the free hydrocarbons already present in the rock.
 - S2 Peak: Measures the hydrocarbons generated from the thermal cracking of kerogen.
 - S3 Peak: Measures the CO₂ produced from the pyrolysis of kerogen, which is related to the oxygen content.
 - Tmax: The temperature at which the maximum rate of hydrocarbon generation (S2 peak) occurs, indicating thermal maturity.

Quantitative Data Summary: Source Rock Characteristics

Formation/Age	Lithology	Total Organic Carbon (TOC wt%)	Hydrogen Index (HI mg HC/g TOC)	Kerogen Type
Upper Oligocene - Lower Miocene	Diatomaceous Mudstones	Up to 3.7% ^[4]	Up to 571 mg HC/g TOC ^[4]	II
Lower - Middle Miocene	Carbonaceous/Coaly Mudstones	1-3% ^[5]	200-400 mg HC/g TOC ^[5]	III
Eocene	Coaly Formations	>10% ^[5]	400-600 mg HC/g TOC ^[5]	II/III

This table summarizes the general characteristics of the main source rock intervals in the North Sakhalin Basin.

Application Note 2: Reservoir Rock Evaluation

Objective: To assess the storage capacity (porosity) and fluid flow potential (permeability) of reservoir rocks.

The primary reservoirs in the North Sakhalin Basin are Miocene to Pliocene clastic rocks of a delta system.^[1] Additionally, fractured Oligocene to lower Miocene siliceous rocks and pre-Cenozoic serpentinites serve as unconventional reservoirs.^{[1][2]}

Protocol 2.1: Petrophysical Analysis of Reservoir Rocks

This protocol describes the core analysis techniques used to determine reservoir quality.

Methodology:

- Core Sampling: Cylindrical core plugs are drilled from whole core samples at regular intervals.
- Porosity Measurement:
 - The core plug is cleaned of hydrocarbons and salts and then dried.
 - The bulk volume is determined by mercury immersion or caliper measurements.

- The grain volume is measured using a helium porosimeter.
- Porosity is calculated as: (Bulk Volume - Grain Volume) / Bulk Volume.
- Permeability Measurement:
 - A gas (typically nitrogen or helium) is passed through the cleaned and dried core plug at a known pressure differential.
 - The flow rate of the gas is measured.
 - Permeability is calculated using Darcy's Law.

Quantitative Data Summary: Reservoir Properties

Reservoir Unit	Lithology	Average Porosity (%)	Permeability Range (md)
Miocene Sandstones	Sandstone	22% (range 7-35%)[2]	0.01 - 4200 md[2]
Fractured Siliceous Rocks	Silicite/Shale	Variable (fracture dependent)	Variable (fracture dependent)
Pre-Tertiary Serpentinites	Serpentinite	Variable (fracture dependent)	Variable (fracture dependent)

This table presents the key petrophysical properties of the identified reservoir units.

Application Note 3: Seal Integrity and Trapping Mechanisms

Objective: To evaluate the effectiveness of seal rocks and understand the types of traps present in the basin.

Miocene to Pliocene mudstones are the primary seal rocks in the North Sakhalin Basin.[1] Traps are varied and include anticlines, faulted anticlines, fault blocks, and stratigraphic features.[1]

Protocol 3.1: Seal Capacity Evaluation

Methodology:

- Mineralogical Analysis: X-ray diffraction (XRD) is used to determine the clay mineralogy of potential seal rocks. High clay content, particularly of smectite, generally indicates good sealing capacity.
- Capillary Pressure Analysis: Mercury injection capillary pressure (MICP) tests are performed on core samples of the seal rock to determine the pressure required to force hydrocarbons through the pore throats. This data is crucial for assessing the height of the hydrocarbon column a seal can retain.
- Seismic Interpretation: High-resolution 3D seismic data is used to map the geometry and continuity of sealing formations and to identify potential faults that may act as leakage points.
[\[6\]](#)

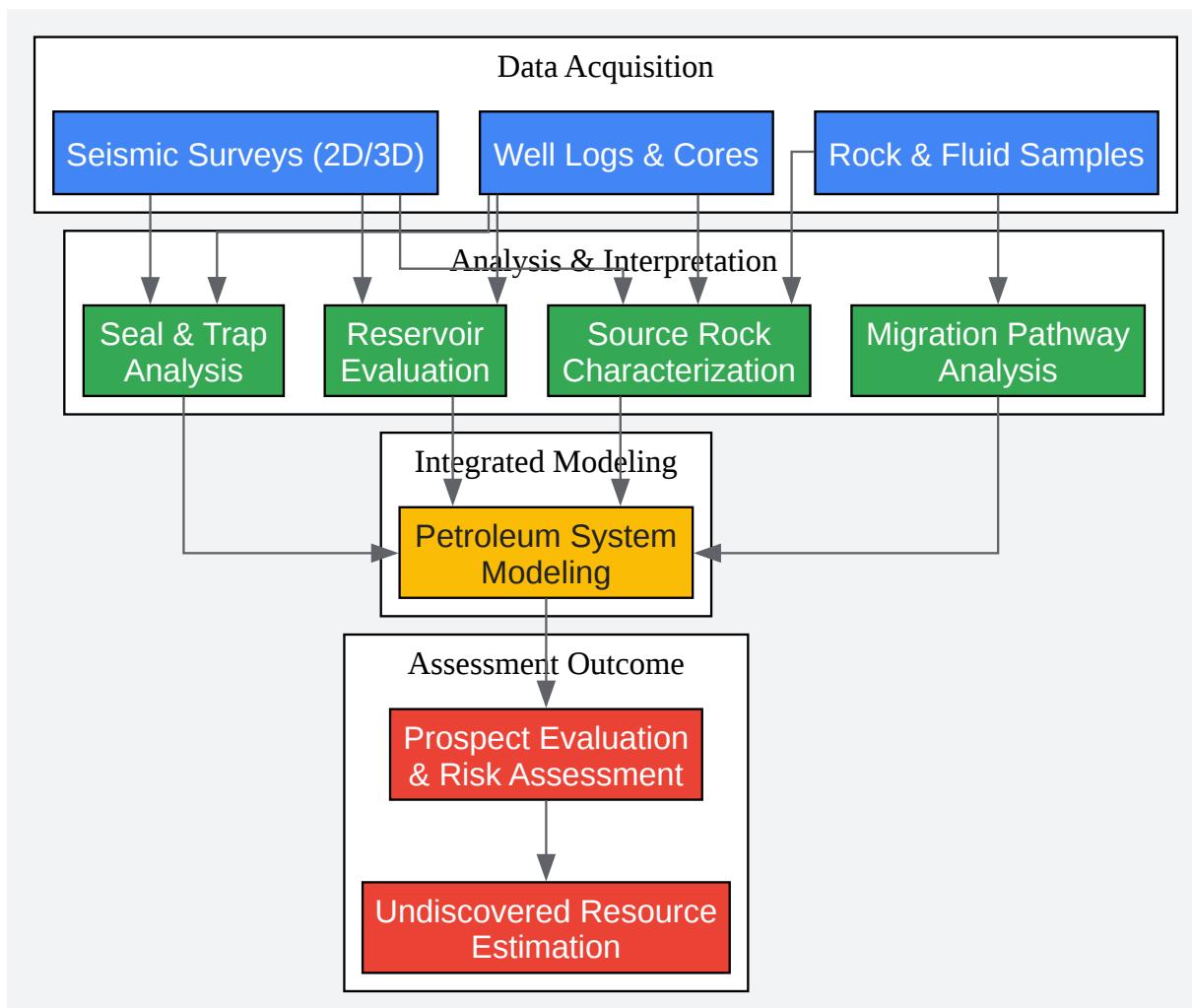
Application Note 4: Hydrocarbon Migration and Petroleum System Modeling

Objective: To understand the movement of hydrocarbons from source to trap and to develop an integrated model of the petroleum system.

Peak oil generation in the North Sakhalin Basin occurred during the Miocene and Pliocene.[\[1\]](#) Both cross-stratal and lateral migration pathways are considered important.[\[5\]](#)

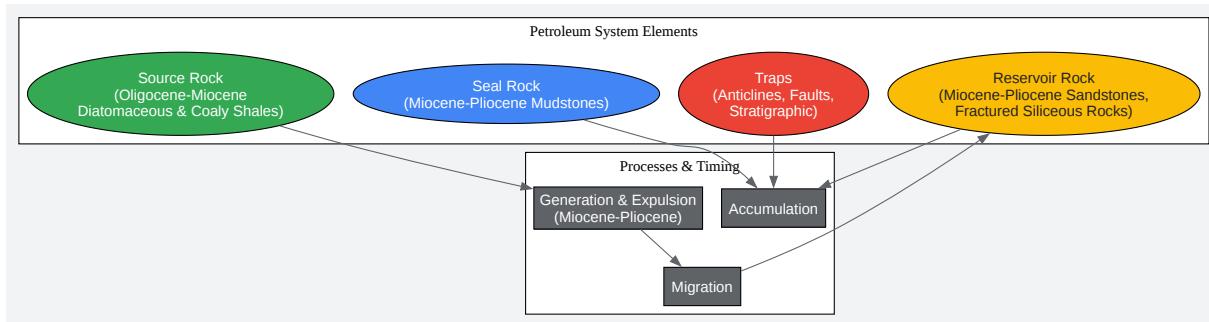
Protocol 4.1: 3D Basin and Petroleum System Modeling

Methodology:

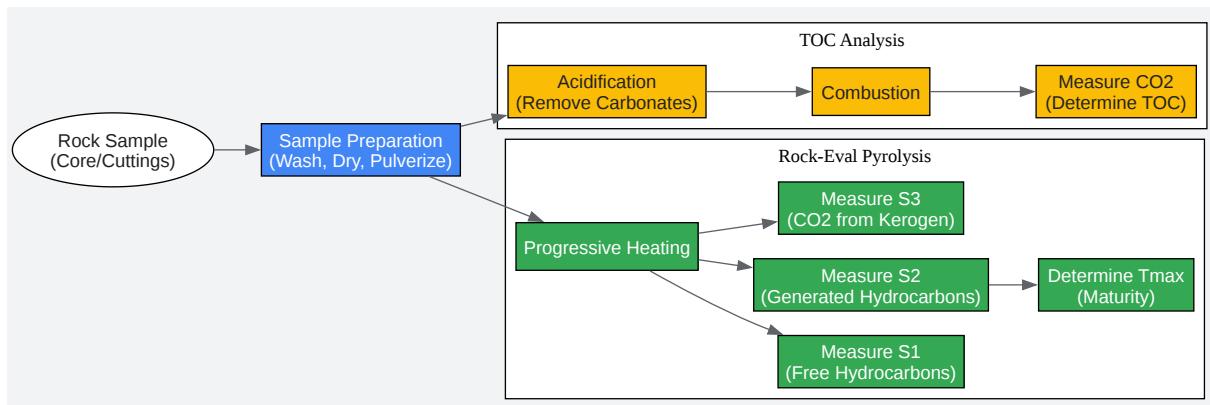

- Geological Model Construction: A 3D geological model is built incorporating seismic interpretations, well data, and geological maps. This model defines the geometry and properties of source, reservoir, and seal units.
- Thermal History Reconstruction: The burial and thermal history of the basin is modeled to determine the timing and extent of source rock maturation.
- Hydrocarbon Generation and Expulsion Modeling: The volume of hydrocarbons generated and expelled from the source rocks over time is calculated based on their geochemical

characteristics and the thermal history.

- Migration Pathway Simulation: Hydrocarbon migration pathways are simulated using fluid flow models that consider buoyancy, capillary forces, and the geometry of carrier beds and seals.
- Accumulation and Trap Fill Modeling: The model predicts the location, volume, and phase (oil vs. gas) of hydrocarbon accumulations in identified traps.


Visualizing the Assessment Workflow and Petroleum System

The following diagrams illustrate the logical relationships and workflows described in these application notes.


[Click to download full resolution via product page](#)

Caption: Workflow for hydrocarbon potential assessment.

[Click to download full resolution via product page](#)

Caption: North Sakhalin Basin petroleum system elements.

[Click to download full resolution via product page](#)

Caption: Protocol for geochemical screening of source rocks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. North Sakhalin Neogene, TPS Eastern Russia - Open File Report 99-50O (Geology) [\[pubs.usgs.gov\]](https://pubs.usgs.gov)
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]

- 6. searchanddiscovery.com [searchanddiscovery.com]
- To cite this document: BenchChem. [Unlocking the Energy Potential of the North Sakhalin Basin: A Methodological Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b150552#methods-for-assessing-hydrocarbon-potential-in-the-north-sakhalin-basin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com